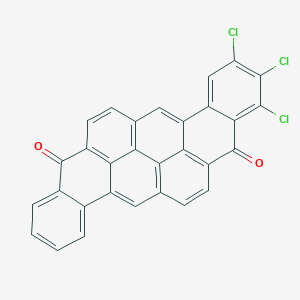
Trichloropyranthrene-8,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloropyranthrene-8,16-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms attached to the pyranthrenedione core, which significantly influences its chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichloropyranthrene-8,16-dione typically involves the chlorination of pyranthrenedione under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are optimized to ensure the selective introduction of chlorine atoms at the desired positions on the pyranthrenedione ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Trichloropyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
Trichloropyranthrene-8,16-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Trichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
8,16-Pyranthrenedione: The non-chlorinated parent compound.
8,16-Pyranthrenedione, dichloro-: A derivative with two chlorine atoms.
8,16-Pyranthrenedione, tetrachloro-: A derivative with four chlorine atoms.
Uniqueness: Trichloropyranthrene-8,16-dione is unique due to the specific positioning and number of chlorine atoms, which impart distinct chemical and physical properties
特性
CAS番号 |
1324-34-1 |
|---|---|
分子式 |
C30H11Cl3O2 |
分子量 |
509.8 g/mol |
IUPAC名 |
1,2,3-trichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |
InChIキー |
TYXGVROLOQMZIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Key on ui other cas no. |
1324-34-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















